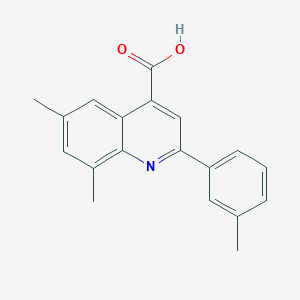

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, also known as DLQ, is a small molecule with the molecular formula C19H17NO2 and a molecular weight of 291.34g/mol . It has shown great potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core with two methyl groups at positions 6 and 8, a 3-methylphenyl group at position 2, and a carboxylic acid group at position 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H17NO2 and a molecular weight of 291.34g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.科学的研究の応用

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in the development of anticorrosive materials, offering potential for enhancing the durability of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research on quinazoline derivatives, which share a structural resemblance to quinoline derivatives, has shown that these compounds are valuable in the creation of novel optoelectronic materials. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The integration of quinazoline fragments into π-extended conjugated systems is of great significance for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoline derivatives in advancing optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, including quinoline carboxylic acids, have been studied for their impact on biocatalyst inhibition. These compounds can inhibit engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yield and titer, affecting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).

Environmental Impact and Degradation

Quinoline and its derivatives pose significant environmental challenges due to their carcinogenic, teratogenic, and mutagenic effects. Their complex structure and long photooxidation half-life make natural decomposition difficult. Various technologies, including biodegradation, have been explored to efficiently remove quinoline from the environment, aiming for zero discharge and full utilization of carbon and nitrogen within quinoline without causing harm to the ecological environment (Luo, Yue, Wei, Zhou, Kong, & Alimzhanova, 2020).

特性

IUPAC Name |

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-5-4-6-14(8-11)17-10-16(19(21)22)15-9-12(2)7-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVATDVYPVUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B455194.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455197.png)

![Ethyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455198.png)

![Propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methylthiophen-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B455199.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455202.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B455203.png)

![N-cyclohexyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455207.png)

![Ethyl 4-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B455209.png)

![3-({5-Methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B455211.png)

![methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B455212.png)

![Methyl 5-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B455213.png)